Ranatuerin-2PRb is sourced from the skin secretions of frogs, which are known to produce a diverse array of antimicrobial peptides as a defense mechanism against microbial infections. These peptides play a critical role in the immune response of amphibians and have garnered interest for their potential applications in human medicine. The classification of Ranatuerin-2PRb as an AMP places it among other notable peptides that exhibit antibacterial, antifungal, and antiviral properties.
The synthesis of Ranatuerin-2PRb typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique allows for the stepwise addition of amino acids to a growing peptide chain, ensuring high purity and yield.
Ranatuerin-2PRb features a specific sequence of amino acids that contribute to its biological activity. The three-dimensional structure can be influenced by environmental factors such as pH and solvent composition.
The structural analysis often reveals that Ranatuerin-2PRb adopts an alpha-helical conformation in hydrophobic environments, which is crucial for its interaction with microbial membranes. Data from NMR studies indicate that this conformation enhances its antimicrobial efficacy.
Ranatuerin-2PRb exhibits various chemical reactions, primarily involving interactions with microbial membranes. The mechanism typically involves:
Studies have quantitatively assessed the minimum inhibitory concentrations (MIC) against various bacterial strains, demonstrating its potency while also evaluating hemolytic activity against human erythrocytes.
The mechanism of action for Ranatuerin-2PRb involves several key steps:
Quantitative assessments reveal that Ranatuerin-2PRb has a lower cytotoxicity profile compared to other AMPs while maintaining effective antimicrobial activity.
Ranatuerin-2PRb is characterized by:
Key chemical properties include:
Relevant data indicate that modifications to its structure can enhance stability and reduce cytotoxicity while maintaining antimicrobial effectiveness.
Ranatuerin-2PRb has several scientific uses:
Ranatuerin-2PRb (R2PRb) belongs to the ranatuerin-2 family of antimicrobial peptides (AMPs), primarily isolated from frogs within the Ranidae family, commonly known as "true frogs." This taxonomically diverse family comprises over 458 species distributed across 25 genera, inhabiting ecosystems across all continents except Antarctica [5] [8]. R2PRb was first identified in Lithobates pipiens (Northern Leopard Frog), a representative North American species [2]. Comparative analyses of skin secretions reveal that ranatuerin-2 isoforms exhibit distinct phylogenetic clustering:
Table 1: Distribution of Ranatuerin-2 Peptides in Select Ranidae Genera
Genus | Representative Species | Ranatuerin-2 Isoform Present? | Key Peptide Features | Geographic Region |
---|---|---|---|---|
Lithobates | L. pipiens | Yes (R2PRb) | Conserved Rana box, +4 charge (pH 7) | North America |
Lithobates | L. catesbeianus | Yes (Prototype) | Conserved Rana box, +5 charge | North America |
Rana | R. palustris | Yes (R2PLx) | Conserved Rana box, anticancer activity | North America |
Amolops | A. wuyiensis | Yes (R2AW) | Rana box, deletions in helix, +2 charge | Asia (China) |
Pelophylax | P. ridibundus | Yes | Rana box, high sequence similarity to Lithobates | Europe/Asia |
Staurois | S. guttatus | No | Brevinin, temporin families dominant | Southeast Asia |
The genetic architecture encoding ranatuerin-2 peptides is characterized by both deep conservation and lineage-specific diversification. All ranatuerin-2 peptides are synthesized as large precursor proteins encoded by genes following a consistent domain structure:
CKXXXXC
(where X is variable) and the associated cysteine residues is remarkably conserved. This motif dictates the formation of a disulphide-bridged cyclic domain critical for structural stability in many, but not all, isoforms [1] [16] [10]. Mutation studies disrupting the disulphide bond in R2PLx ([Ser23,29]R2PLx) significantly reduced anticancer activity but had a lesser impact on antibacterial function, highlighting a functional dichotomy [1]. Table 2: Genomic Features and Structural Motifs of Select Ranatuerin-2 Peptides
Peptide | Source Species | Mature Peptide Length (aa) | Rana Box Sequence | Disulphide Bridge | Net Charge (pH 7) | Key Genomic Variation Focus |
---|---|---|---|---|---|---|
R2PRb | Lithobates pipiens | 33 | CKVTGGCR | Cys23-Cys29 | +4 | Low variation in Rana box codon |
R2PLx | Rana palustris | 28 | CSITAC | Cys23-Cys28 | +5 (calc.) | N-terminal cationicity |
R2AW | Amolops wuyiensis | 29 | CKITGGC | Cys23-Cys29 | +2 | Deletions in N-terminal region |
Ranateurin-2 | Lithobates catesbeianus | 34 | CKVANGCR | Cys24-Cys30 | +5 | High homology to R2PRb |
S−24-R2PLx | Engineered (from R2PLx) | 28 | CSITAC | Intact | +4 (Lys24→Ser) | Loop charge reduction |
The diversification of ranatuerin-2 isoforms, including R2PRb, is primarily driven by adaptive pressures related to host-pathogen co-evolution and ecological niche specialization:
Table 3: Impact of Residue Substitutions/Deletions on Ranatuerin-2 Bioactivity (Model: R2AW Analogues)
Peptide Variant | Key Modification | Effect on Antibacterial Activity (MIC vs MRSA) | Effect on Anticancer Activity (PC-3 cells) | Effect on Haemolysis (HC50) | Proposed Adaptive Driver |
---|---|---|---|---|---|
Natural R2AW | None | 64 - 128 µM | Moderate (IC50 ~40 µM) | >512 µM | Baseline |
[Ser23,29]R2AW | Cys23,29→Ser (Disrupts disulphide) | Similar to R2AW | Significantly Reduced | >512 µM | Reduced constraint on anticancer function? |
R2AW(1-22)-NH2 | Removal of Rana box (C-ter truncation + amidation) | Similar/Mildly Improved (32-64 µM) | Significantly Reduced | >512 µM | Enhanced antibacterial efficiency, stability |
[Lys4,19, Leu20]R2AW(1-22)-NH2 | Asp4→Lys, Asp19→Lys, Lys20→Leu (+Amidation) | Greatly Improved (8-16 µM) | Greatly Improved (IC50 ~10 µM) | 128 µM | Increased cationicity (+4 vs +2) & hydrophobicity |
[Trp6,10]R2AW(1-22)-NH2 | Ala6→Trp, Ala10→Trp (+Amidation) | Improved (16-32 µM) | Improved (IC50 ~20 µM) | 64 µM | Increased hydrophobicity & membrane insertion |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: